molecular formula C8H10N2O3 B13901294 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Cat. No.: B13901294
M. Wt: 182.18 g/mol
InChI Key: NBQZCNOPOWSHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure This compound is characterized by the presence of a nitro group at the 5-position and an isopropyl group at the 1-position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone typically involves the nitration of 2(1H)-pyridinone derivatives followed by alkylation. One common method involves the nitration of 2(1H)-pyridinone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-2(1H)-pyridinone is then subjected to alkylation with isopropyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and alkylation steps can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 1-(1-Methylethyl)-5-amino-2(1H)-pyridinone.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized pyridinone derivatives.

Scientific Research Applications

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and other biochemical processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinone core can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2(1H)-pyridinone: Lacks the nitro group and isopropyl group, making it less reactive in certain chemical reactions.

    5-Nitro-2(1H)-pyridinone: Lacks the isopropyl group, which may affect its solubility and reactivity.

    1-(1-Methylethyl)-2(1H)-pyridinone:

Uniqueness

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is unique due to the combination of the nitro and isopropyl groups on the pyridinone ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-nitro-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C8H10N2O3/c1-6(2)9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3

InChI Key

NBQZCNOPOWSHOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=CC1=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.